molecular formula C30H30N4O4S B11296668 N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B11296668
M. Wt: 542.6 g/mol
InChI Key: VUPNUZRKOARYND-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple aromatic rings, a pyrazole ring, and a thiazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethoxyaniline, 4-methoxybenzaldehyde, and 4-methylbenzaldehyde. These intermediates undergo condensation reactions to form the pyrazole and thiazole rings. The final step involves the acylation of the thiazole ring with 4-ethoxyaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
  • **N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H30N4O4S

Molecular Weight

542.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C30H30N4O4S/c1-4-38-24-15-11-22(12-16-24)31-28(35)18-27-29(36)32-30(39-27)34-26(21-9-13-23(37-3)14-10-21)17-25(33-34)20-7-5-19(2)6-8-20/h5-16,26-27H,4,17-18H2,1-3H3,(H,31,35)

InChI Key

VUPNUZRKOARYND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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